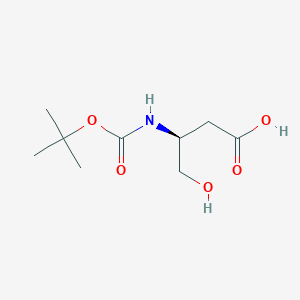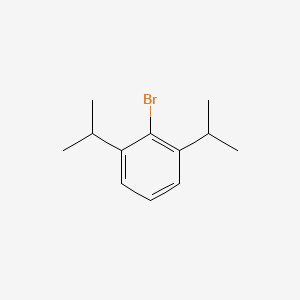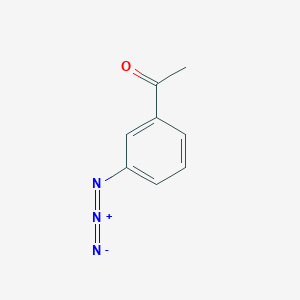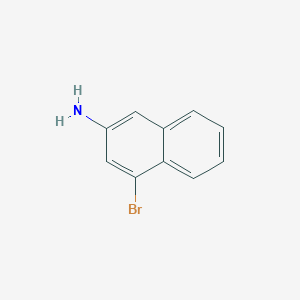
1-(Azidomethyl)-2-chlorobenzene
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of azidoiodinanes derivatives, which are structurally related to 1-(Azidomethyl)-2-chlorobenzene, involves the reaction of benziodoxoles with trimethylsilyl azide. This method produces azidobenziodoxoles, which are stable and can be isolated as crystalline compounds.Molecular Structure Analysis
X-ray crystallography has been employed to determine the molecular structure of azidoiodinanes, revealing a hypervalent iodine with a distorted T-shaped geometry. The bond lengths to the iodine atom are typical for single covalent bonds in organic derivatives of polyvalent iodine.Chemical Reactions Analysis
Azidobenziodoxoles have been shown to be effective reagents for the azidation of organic substrates, such as dimethylanilines, alkanes, and alkenes. The reaction with dimethylanilines proceeds under mild conditions to afford N-azidomethyl-N-methylanilines.Physical And Chemical Properties Analysis
The physical and chemical properties of azidoiodinanes and related azido compounds have been characterized using techniques such as IR spectroscopy and electron-spin resonance (ESR).Wissenschaftliche Forschungsanwendungen
Synthesis of Various Heterocycles
Organic azides, such as “1-(Azidomethyl)-2-chlorobenzene”, have been used in the synthesis of various heterocycles . These include five-membered rings with one heteroatom, such as pyrroles, and heterocycles with two heteroatoms, such as pyrazole, isoxazole, oxazole, thiazole, oxazine, and pyrimidine .
Click Chemistry Reactions
The azide group in “1-(Azidomethyl)-2-chlorobenzene” is highly reactive and can participate in a variety of chemical reactions. One of the most common reactions involving azides is the Huisgen cycloaddition, also known as the azide-alkyne click reaction. In this reaction, an azide reacts with an alkyne to form a 1,2,3-triazole.
Synthesis of New Materials
“1-(Azidomethyl)-2-chlorobenzene” has been used in the synthesis of 1,2,3-triazole derivatives of uracil and thymine, showcasing potential as corrosion inhibitors. For instance, 1,4-disubstituted 1,2,3-triazoles were synthesized using 1-(azidomethyl)-4-ethenylbenzene, among other azidomethylbenzenes, demonstrating significant corrosion inhibiting properties on steel surfaces.
Organic Synthesis Methodologies
“1-(Azidomethyl)-2-chlorobenzene” is utilized in organic synthesis, particularly in one-pot sequential reactions that combine azide–alkyne cycloaddition with atom transfer radical addition (ATRA). This methodology expands the scope of in situ copper(I) regeneration, providing an efficient route to synthesize highly functionalized compounds.
Material Science Applications
While research on this specific application is limited, “1-(Azidomethyl)-2-chlorobenzene”'s functional groups suggest potential for material science applications. The azide group can participate in click chemistry reactions, which are known for their efficiency and specificity in forming new bonds.
Polymerization Reactions
The ethenyl group in “1-(Azidomethyl)-2-chlorobenzene” is a type of hydrocarbon group that is often involved in polymerization reactions. This suggests that “1-(Azidomethyl)-2-chlorobenzene” could be used in the synthesis of polymers.
Safety And Hazards
While specific safety data for 1-(Azidomethyl)-2-chlorobenzene was not found, it’s important to note that similar compounds, such as Benzyl azide, are classified as skin irritants, eye irritants, and suspected carcinogens . They may also cause damage to organs through prolonged or repeated exposure .
Zukünftige Richtungen
Organic azides, such as 1-(Azidomethyl)-2-chlorobenzene, have potential applications in material sciences due to their propensity to release nitrogen by thermal activation or photolysis . They produce highly reactive nitrenes that show extraordinary efficiency in polymer crosslinking, a process used to alter the physical properties of polymers and to boost efficiencies of polymer-based devices .
Eigenschaften
IUPAC Name |
1-(azidomethyl)-2-chlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c8-7-4-2-1-3-6(7)5-10-11-9/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOSNISRGGXSMHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN=[N+]=[N-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90479928 | |
| Record name | 2-Chlorobenzyl azide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90479928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azidomethyl)-2-chlorobenzene | |
CAS RN |
63777-70-8 | |
| Record name | 2-Chlorobenzyl azide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90479928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 63777-70-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Benzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1280824.png)


![1,3-Bis[(t-Butyldimethylsilyloxy)methyl]benzene](/img/structure/B1280839.png)







